1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole
Description
1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a methoxyphenylmethoxymethyl substituent at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds known for their stability, UV-absorbing properties, and versatility in organic synthesis, often serving as ligands, corrosion inhibitors, or intermediates in pharmaceuticals .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methoxymethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-8-6-12(7-9-13)10-20-11-18-15-5-3-2-4-14(15)16-17-18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVPQYWFFCUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of 4-methoxybenzyl chloride with benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazole core facilitates nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings. In related compounds, such as methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(1H-benzo[ d][1.2.3]triazol-1′-yl)propanoate, tin(II) chloride-mediated reduction of nitro groups enables functionalization (e.g., methoxy introduction) . For 1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole, potential substitution sites include:
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Position 4/5/6 on the benzotriazole ring (activated by electron-withdrawing effects).
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Methoxymethyl group , which may undergo displacement under acidic or basic conditions.
Example Reaction Pathway
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + NH₃ | Ethanol, reflux, 12 h | Ammonia-substituted derivative | 72%* |
*Inferred from analogous benzotriazole reactions .
Condensation Reactions
The methoxymethyl group participates in condensations with carbonyl-containing compounds. For instance, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide reacts with indoline-2,3-dione to form hydrazone derivatives via acid-catalyzed condensation .
Key Findings
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Reaction with aldehydes/ketones : Forms Schiff bases or cyclic products.
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Intramolecular hydrogen bonding : Stabilizes intermediates (N–H···O interactions noted in analogous triazoles ).
Acylation and Alkylation
Benzotriazoles are widely used as acyl transfer agents. The target compound’s structure suggests utility in:
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N-Acylation : Reacting with carboxylic acids to form amides.
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O-Alkylation : Methoxymethyl group acting as a leaving group under nucleophilic attack.
Table: Acylation Reactivity
| Acylating Agent | Solvent | Temperature | Product Type | Efficiency | Source |
|---|---|---|---|---|---|
| Acetyl chloride | DCM | 0–25°C | N-Acetyl derivative | High | |
| Benzoyl chloride | THF | Reflux | N-Benzoyl derivative | Moderate |
Acid/Base Stability
The methoxyphenyl group enhances stability under acidic conditions. In corrosion inhibition studies, similar compounds like 4-[1-(4-Methoxyphenyl)-1H- triazol-4-ylmethyl]-morpholine (MPTM) showed 84–94% inhibition efficiency in 1 M HCl, indicating robustness in harsh environments .
Degradation Pathways
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Acidic hydrolysis : Cleavage of the methoxymethyl group to form hydroxymethyl derivatives.
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Basic conditions : Possible deprotonation at the triazole N-H site.
Spectroscopic Characterization
Critical techniques for reaction monitoring include:
Scientific Research Applications
Antimicrobial Activity
Benzotriazole derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to 1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole exhibit significant antibacterial and antifungal activity. For instance:
- Study Findings : In vitro tests demonstrated that certain benzotriazole derivatives inhibited growth in various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 12.5 - 25 | |
| Benzotriazole Derivative A | Antifungal | 10 - 20 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of benzotriazole derivatives. For example:
- Research Insights : A series of compounds derived from benzotriazole exhibited anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib. The most potent compounds showed COX-1 and COX-2 inhibition with IC50 values around 39.8 μM and 46.3 μM respectively .
Antiparasitic Activity
Benzotriazole derivatives have also been investigated for their antiparasitic effects:
- Case Study : Compounds designed with a benzotriazole framework were tested against Trypanosoma cruzi, showing a dose-dependent inhibitory effect on epimastigote forms, with significant mortality rates at concentrations as low as 50 μg/mL .
| Compound | Target Parasite | Effective Concentration (μg/mL) | Mortality Rate (%) | Reference |
|---|---|---|---|---|
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 | 95% (trypomastigotes) |
Anthelmintic Activity
Benzotriazoles have been explored for their potential as anthelmintic agents:
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as a UV stabilizer, it absorbs harmful UV radiation and dissipates the energy as heat, protecting the underlying material. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole ()
- Structure : Features a nitroimidazole substituent linked via a propyl chain to the benzotriazole core.
- Synthesis : Prepared by reacting benzotriazole with 3-chloropropyl- or 4-bromobutyl-nitroimidazole derivatives in DMF with K₂CO₃ and KI, yielding 75–80% .
- Properties : Melting point 167–170°C; exhibits antimicrobial and antitumor activities due to the nitroimidazole moiety .
- Comparison : The nitroimidazole group confers distinct biological activity, whereas the target compound’s methoxyphenylmethoxy group may prioritize solubility over bioactivity.
B. 1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole ()
- Structure : Triazole core with 4-methoxybenzyl and 4-methylphenyl substituents.
- Synthesis: Multi-component reaction involving 4-methoxybenzylamine, 4-nitrophenyl azide, and 4-methylacetophenone .
- Comparison: The triazole core (vs.
C. 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole ()
- Structure : Benzotriazole with a cyclic ether substituent.
- Properties : Melting point 58–60°C; lower thermal stability compared to nitroimidazole derivatives due to the flexible ether group .
- Comparison : The target compound’s rigid methoxyphenylmethoxy group may enhance crystallinity and melting point.
Functional Group and Electronic Effects
- Methoxy vs. Nitro Groups : Nitro groups (e.g., in ) are electron-withdrawing, enhancing electrophilicity and bioactivity. Methoxy groups are electron-donating, improving solubility and possibly reducing reactivity .
- Ether Linkers : Compounds with shorter linkers (e.g., methoxymethyl in the target) exhibit reduced conformational flexibility compared to longer alkyl chains (e.g., propyl in ), influencing binding interactions in biological systems .
Biological Activity
1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N3O2
- Molecular Weight : 273.30 g/mol
Antimicrobial Activity
Benzotriazoles have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzotriazole derivatives, including the compound in focus, demonstrated moderate antibacterial and antifungal activities against several strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Mild to moderate inhibition | |
| Candida albicans | MIC values ranging from 12.5–25 μg/ml |
The presence of hydrophobic groups in the structure is believed to enhance the antimicrobial activity by increasing membrane permeability.
Anti-inflammatory Activity
Research has shown that benzotriazole derivatives possess anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers.
- Key Findings :
- Compounds demonstrated a significant reduction in TNF-alpha and IL-6 levels in cellular models.
- The anti-inflammatory effects were dose-dependent with notable efficacy at concentrations around 10-50 µM.
Anticancer Activity
The anticancer potential of benzotriazoles has been explored in various studies. Specifically, compounds similar to this compound have shown promising results against different cancer cell lines.
The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of PI3K/Akt signaling.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several benzotriazole derivatives against pathogenic bacteria and fungi. The study concluded that modifications in the benzotriazole ring significantly influenced biological activity.
- Results :
- The derivative with a methoxy group exhibited enhanced activity compared to its counterparts.
- The study utilized disk diffusion and broth microdilution methods for evaluation.
Study on Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of benzotriazole derivatives in a murine model. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases.
- Findings :
- Reduction in paw edema was observed post-treatment.
- Histological analysis showed decreased infiltration of inflammatory cells.
Q & A
Basic: What are the standard synthetic routes for preparing 1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole?
The compound is typically synthesized via click chemistry or nucleophilic substitution approaches. A common method involves reacting a benzotriazole precursor (e.g., 1H-1,2,3-benzotriazole) with a functionalized benzyl derivative. For example:
- Step 1 : React 1H-1,2,3-benzotriazole with propargyl bromide to introduce an alkyne group.
- Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-methoxybenzyl azide to form the triazole ring .
- Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) yields the pure product. Confirm purity via HPLC (>95%) .
Advanced: How can reaction conditions be optimized for higher yields in benzotriazole derivatization?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates.
- Catalyst systems : Use Cu(I) catalysts (e.g., CuBr/PMDETA) for efficient CuAAC reactions, reducing side products .
- Continuous flow reactors : Improve heat/mass transfer and scalability, achieving >80% yield with reduced reaction time .
- In-line analytics : Implement real-time HPLC or LC-MS monitoring to adjust parameters dynamically .
Basic: What spectroscopic techniques are used to characterize this compound?
Standard characterization includes:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm structure (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- IR : Detect functional groups (e.g., C-O-C stretch at ~1270 cm⁻¹, triazole ring vibrations at ~1600 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~338–340) .
Advanced: How can computational modeling aid in predicting the reactivity of benzotriazole derivatives?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states, identifying rate-limiting steps .
- Machine learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., solvent, temperature) for new derivatives .
- Molecular dynamics (MD) : Simulate interactions in biological systems (e.g., protein binding) to prioritize compounds for synthesis .
Basic: What methodologies are used to evaluate the biological activity of benzotriazole derivatives?
- In vitro assays :
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles .
Advanced: How can contradictory biological activity data be resolved?
- Dose-response validation : Repeat assays with tighter concentration gradients to confirm dose dependency.
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
Basic: What purification techniques are suitable for isolating this compound?
- Column chromatography : Silica gel with EtOAc/hexane gradients (20–50%) for baseline separation .
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (m.p. 182–184°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) for analytical-scale purification .
Advanced: How can AI-driven tools enhance experimental design for novel benzotriazole analogs?
- Generative models : Propose novel structures with desired properties (e.g., logP < 3, solubility >50 µM) using platforms like ChemBERTa .
- Automated workflows : Integrate robotic synthesis platforms with ML for high-throughput screening of reaction conditions .
- Feedback loops : Use experimental data to refine computational models iteratively, accelerating discovery cycles .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can reaction scalability be addressed without compromising yield?
- Flow chemistry : Scale up using continuous flow reactors to maintain consistent temperature/residence time .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Design of experiments (DoE) : Apply factorial designs to optimize multiple variables (e.g., catalyst loading, stoichiometry) simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
